9(10H)-Acridinone, (4,5-dihydro-2-thiazolyl)hydrazone
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Overview
Description
9(10H)-Acridinone, (4,5-dihydro-2-thiazolyl)hydrazone is a compound that belongs to the class of acridinone derivatives Acridinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Acridinone, (4,5-dihydro-2-thiazolyl)hydrazone typically involves the condensation of 9(10H)-acridinone with (4,5-dihydro-2-thiazolyl)hydrazine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. The reaction can be summarized as follows:
Starting Materials: 9(10H)-acridinone and (4,5-dihydro-2-thiazolyl)hydrazine.
Catalyst: Commonly used catalysts include acids or bases.
Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
9(10H)-Acridinone, (4,5-dihydro-2-thiazolyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridinone oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
9(10H)-Acridinone, (4,5-dihydro-2-thiazolyl)hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activities and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9(10H)-Acridinone, (4,5-dihydro-2-thiazolyl)hydrazone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, DNA, or cellular receptors.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Acridine Derivatives: Compounds like acridine orange and acriflavine.
Thiazole Derivatives: Compounds such as thiazole orange and thiazole blue.
Uniqueness
9(10H)-Acridinone, (4,5-dihydro-2-thiazolyl)hydrazone is unique due to its combined acridinone and thiazole moieties, which confer distinct biological activities and chemical properties
Properties
CAS No. |
92637-99-5 |
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Molecular Formula |
C16H14N4S |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-acridin-9-yl-2-(4,5-dihydro-1,3-thiazol-2-yl)hydrazine |
InChI |
InChI=1S/C16H14N4S/c1-3-7-13-11(5-1)15(19-20-16-17-9-10-21-16)12-6-2-4-8-14(12)18-13/h1-8H,9-10H2,(H,17,20)(H,18,19) |
InChI Key |
QMIGRZNKYXWKLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)NNC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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